Feracryl Demonstrates Superior Hemostatic Control vs. Tranexamic Acid in Therapeutically Anticoagulated Patients
In a randomized controlled trial of 60 warfarin-anticoagulated patients (mean INR 2.83) undergoing dental extraction, Feracryl (1%) demonstrated statistically significantly better bleeding control compared to the standard-of-care comparator tranexamic acid (TXA, 5%) on postoperative day 1 [1]. The number of patients still bleeding at day 1 was 1 in the Feracryl group versus 5 in the TXA group, representing a 5-fold difference in persistent bleeding incidence [1].
| Evidence Dimension | Post-extraction bleeding incidence on postoperative day 1 |
|---|---|
| Target Compound Data | 1 of 20 patients (5%) bleeding on day 1 post-extraction |
| Comparator Or Baseline | Tranexamic acid (TXA) 5% solution: 5 of 20 patients (25%) bleeding on day 1; Normal saline control: 9 of 20 patients (45%) bleeding on day 1 |
| Quantified Difference | Feracryl reduced day-1 bleeding by 80% vs. TXA (p < 0.05) and by 89% vs. saline control |
| Conditions | Patients on warfarin (mean INR 2.83, mean dosage 3.5 mg/day); dental extraction; topical pressure pack application |
Why This Matters
Procurement of Feracryl for anticoagulated patient populations reduces postoperative bleeding complications and follow-up interventions compared to TXA-based protocols.
- [1] Rai S, Rattan V. Efficacy of Feracrylum as Topical Hemostatic Agent in Therapeutically Anticoagulated Patients Undergoing Dental Extraction: A Comparative Study. J Maxillofac Oral Surg. 2019;18(4):579-583. doi:10.1007/s12663-018-1156-6 View Source
